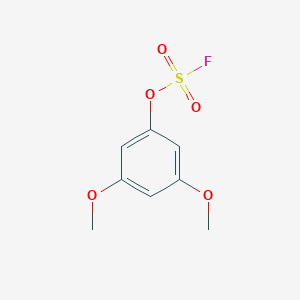
3,5-Dimethoxyphenyl fluoranesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxyphenyl fluoranesulfonate is an organic compound that belongs to the class of phenyl fluoranesulfonates. This compound is characterized by the presence of two methoxy groups attached to the phenyl ring at the 3 and 5 positions, and a fluoranesulfonate group attached to the phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxyphenyl fluoranesulfonate typically involves the reaction of 3,5-dimethoxyphenol with fluoranesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluoranesulfonyl chloride. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxyphenyl fluoranesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluoranesulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form the corresponding phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted phenyl fluoranesulfonates.
Oxidation Reactions: The major products are the corresponding quinones.
Reduction Reactions: The major products are the corresponding phenols.
Applications De Recherche Scientifique
3,5-Dimethoxyphenyl fluoranesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of substituted phenyl fluoranesulfonates.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating the mechanisms of biological processes.
Medicine: It is used in the development of new pharmaceuticals and as a tool for studying drug-receptor interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxyphenyl fluoranesulfonate involves the interaction of the fluoranesulfonate group with nucleophiles, leading to the formation of substitution products. The methoxy groups can also participate in oxidation and reduction reactions, leading to the formation of quinones and phenols, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxyphenyl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of a fluoranesulfonate group.
2,6-Dimethoxyphenyl fluoranesulfonate: Similar in structure but with methoxy groups at the 2 and 6 positions instead of the 3 and 5 positions.
Uniqueness
3,5-Dimethoxyphenyl fluoranesulfonate is unique due to the specific positioning of the methoxy groups and the presence of the fluoranesulfonate group. This unique structure imparts specific reactivity and properties that are different from other similar compounds, making it valuable in various chemical and biological applications.
Propriétés
IUPAC Name |
1-fluorosulfonyloxy-3,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO5S/c1-12-6-3-7(13-2)5-8(4-6)14-15(9,10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZJQEMVHCRSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OS(=O)(=O)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
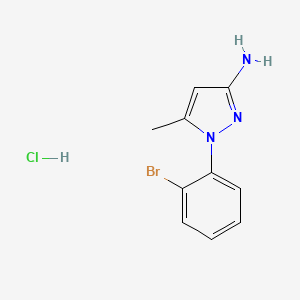
![3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632505.png)
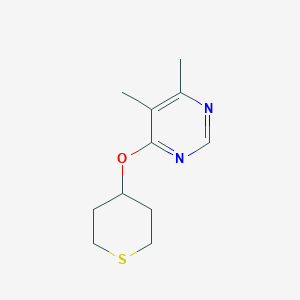
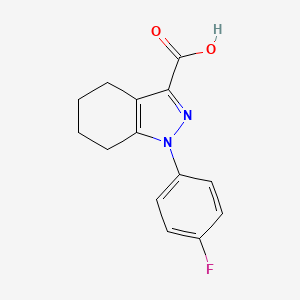
![N-(5-chloro-2-methoxyphenyl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2632511.png)
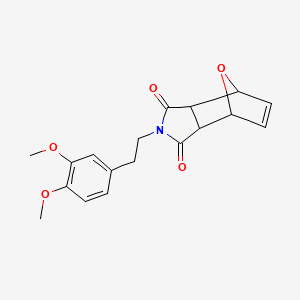
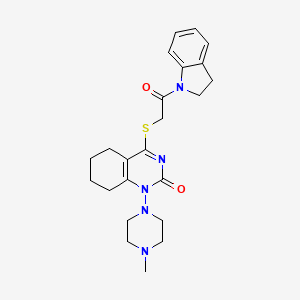
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2632515.png)
![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2632517.png)
![Spiro[3.5]nonan-2-ylmethanamine;hydrochloride](/img/structure/B2632520.png)

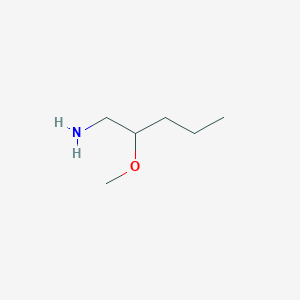
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B2632524.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
